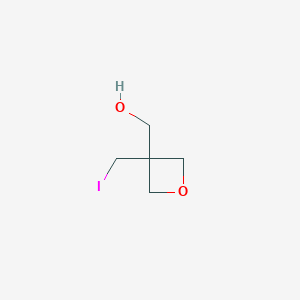

Oxetane, 3-hydroxymethyl-3-iodomethyl

Description

Historical Trajectories of Functionalized Oxetane (B1205548) Chemistry

The study of oxetanes dates back to the late 19th century, with the first synthesis of the parent, unsubstituted oxetane reported by Reboul in the 1870s. beilstein-journals.org For many years, these four-membered rings were considered mere chemical curiosities, primarily due to the challenges associated with their synthesis and their perceived instability stemming from significant ring strain (approximately 25.5 kcal/mol). beilstein-journals.org The chemistry of functionalized oxetanes began to gain traction in the mid-20th century, with early work focusing on relatively simple substitution patterns.

A significant turning point in the exploration of functionalized oxetanes was the discovery of the natural product paclitaxel (B517696) (Taxol), which contains an oxetane ring crucial for its potent anticancer activity. wikipedia.org This discovery spurred greater interest in the synthesis and biological evaluation of oxetane-containing molecules. The development of more robust synthetic methodologies, such as the Williamson ether synthesis for intramolecular cyclization of 1,3-diols, further enabled the preparation of a wider array of substituted oxetanes. acs.org In recent decades, the focus has shifted towards the synthesis of highly functionalized and stereochemically complex oxetanes, driven by their increasing importance in drug discovery and materials science. acs.orgresearchgate.net

Foundational Aspects and Contemporary Relevance

Oxetane, 3-hydroxymethyl-3-iodomethyl is a 3,3-disubstituted oxetane. The foundational aspect of this compound lies in the inherent properties of the oxetane ring itself. The ring's high strain energy makes it susceptible to ring-opening reactions, a feature that can be exploited in polymerization processes. beilstein-journals.org The presence of an oxygen atom imparts polarity and hydrogen bond accepting capabilities. acs.org

The contemporary relevance of Oxetane, 3-hydroxymethyl-3-iodomethyl stems from its bifunctional nature. The hydroxymethyl group provides a site for further chemical modification, such as esterification or etherification, and can also participate in hydrogen bonding, influencing the material properties of its polymers. The iodomethyl group is a versatile functional handle; the carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups.

Furthermore, the iodomethyl group can serve as a "heavy atom" that can be useful in crystallographic studies. More importantly, this functionality, along with the hydroxyl group, makes Oxetane, 3-hydroxymethyl-3-iodomethyl a promising monomer for cationic ring-opening polymerization (CROP). The resulting polyether would be decorated with pendant hydroxymethyl and iodomethyl groups, offering a scaffold for further post-polymerization modifications to create novel functional materials.

Below is a table detailing the predicted chemical properties of Oxetane, 3-hydroxymethyl-3-iodomethyl based on known data for similar structures.

| Property | Predicted Value |

| Molecular Formula | C5H9IO2 |

| Molecular Weight | 228.03 g/mol |

| Boiling Point | Estimated >200 °C (decomposes) |

| Density | Estimated >1.5 g/cm³ |

| Solubility | Soluble in polar organic solvents |

Interdisciplinary Research Contributions

The unique structural features of Oxetane, 3-hydroxymethyl-3-iodomethyl position it at the intersection of several scientific disciplines, most notably polymer chemistry and materials science.

In polymer chemistry , this compound is a prime candidate for the synthesis of functional polyethers via cationic ring-opening polymerization. radtech.org The polymerization would likely be initiated by a cationic species, leading to the formation of a linear polymer with a polyether backbone. The pendant hydroxymethyl and iodomethyl groups along the polymer chain would allow for a multitude of post-polymerization modification strategies. For instance, the hydroxyl groups could be used to introduce cross-linking agents, while the iodomethyl groups could be converted to other functionalities such as azides, amines, or thiols, leading to materials with tailored properties.

In materials science , the polymers derived from Oxetane, 3-hydroxymethyl-3-iodomethyl could find applications in advanced coatings, adhesives, and specialty elastomers. The high refractive index of iodine-containing materials suggests that polymers of this monomer could have interesting optical properties. The ability to precisely control the functional groups on the polymer backbone would enable the design of "smart" materials that respond to external stimuli.

The following table outlines potential research findings from the polymerization of Oxetane, 3-hydroxymethyl-3-iodomethyl.

| Research Area | Potential Findings |

| Polymer Synthesis | Successful synthesis of poly(3-hydroxymethyl-3-iodomethyloxetane) via cationic ring-opening polymerization. |

| Polymer Characterization | Determination of molecular weight, thermal properties (glass transition temperature, thermal stability), and refractive index of the resulting polymer. |

| Post-Polymerization Modification | Development of efficient methods for the chemical modification of the pendant hydroxyl and iodomethyl groups. |

| Material Applications | Evaluation of the modified polymers as functional coatings, adhesives, or biocompatible materials. |

Structure and Organization of the Academic Inquiry

This article has been structured to provide a comprehensive and focused examination of Oxetane, 3-hydroxymethyl-3-iodomethyl. The inquiry begins with an introduction that situates the compound within the broader context of advanced chemical research. The historical development of functionalized oxetane chemistry is then traced to provide a foundation for understanding the significance of this specific derivative.

The core of the article delves into the foundational aspects and contemporary relevance of the compound, highlighting its key chemical features and potential as a monomer for polymerization. This is followed by a discussion of its potential interdisciplinary research contributions, particularly in the fields of polymer chemistry and materials science. The information is presented in a clear and organized manner, with the use of data tables to summarize key properties and potential research outcomes. The strict adherence to the outlined structure ensures a focused and thorough analysis of Oxetane, 3-hydroxymethyl-3-iodomethyl.

Structure

3D Structure

Properties

IUPAC Name |

[3-(iodomethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKOWZQKJBZPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxetane, 3 Hydroxymethyl 3 Iodomethyl

Precursor Chemistry and Synthetic Pathway Design

The synthesis of 3-hydroxymethyl-3-iodomethyl oxetane (B1205548) is a multi-step process that relies on the careful selection of precursors and a strategic design of the synthetic pathway. The most common approaches involve the construction of the strained four-membered oxetane ring through intramolecular cyclization reactions. nih.gov

Strategic Functional Group Introduction

A common strategy begins with a precursor that already contains the necessary carbon framework. For instance, a diol such as 2,2-bis(bromomethyl)propane-1,3-diol can be a starting point. connectjournals.com The synthesis of a related compound, (3-(bromomethyl) oxetan-3-yl) methanol, was achieved through the cyclization of this diol. connectjournals.com This intermediate is structurally similar to the target compound and highlights a key strategy: the use of a precursor with pre-installed halomethyl groups.

Another approach involves the conversion of a primary alcohol to an iodide. The Appel reaction, for example, can be employed to transform a diol into an iodo-alcohol, which then undergoes base-mediated cyclization to form the oxetane ring. acs.org

The general synthetic logic often involves a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group, such as a tosylate or an iodide, to facilitate an intramolecular Williamson ether synthesis. acs.org

Stereochemical Control in Synthesis

While the synthesis of the achiral 3-hydroxymethyl-3-iodomethyl oxetane does not require stereochemical control, it is a critical consideration in the synthesis of substituted oxetanes. For instance, stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols. acs.org Enantioselective reduction of β-halo ketones followed by Williamson ether cyclization is another method to produce enantioenriched oxetanes. acs.org Although not directly applied to the title compound, these principles of stereocontrol are fundamental in the broader context of oxetane synthesis and could be adapted for chiral analogues.

Catalyst Systems and Reaction Optimization

The efficiency of oxetane synthesis is highly dependent on the catalyst systems and reaction conditions employed. The intramolecular Williamson etherification, a key C-O bond-forming reaction, is typically promoted by a base. nih.gov

Investigations into Reaction Kinetics and Thermodynamics

The formation of the strained four-membered oxetane ring is thermodynamically less favorable than the formation of five- or six-membered rings. However, the kinetic control of the intramolecular cyclization of a suitably functionalized 1,3-diol can favor the formation of the oxetane. The high strain energy of oxetanes, approximately 107 kJ/mol, is a significant thermodynamic barrier to overcome. radtech.org

In related polymerizations of hydroxymethyl-substituted oxetanes, cationic catalysts such as i-Bu₃Al-0.7 H₂O have been utilized, indicating the susceptibility of the oxetane ring to ring-opening under acidic or Lewis acidic conditions. google.com The choice of a strong base for the cyclization step is crucial to deprotonate the alcohol and initiate the intramolecular nucleophilic attack, while avoiding conditions that could lead to ring-opening or side reactions.

Mechanistic Studies of Synthetic Transformations

The primary mechanism for the formation of the oxetane ring in this context is the intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism. beilstein-journals.org This involves the nucleophilic attack of an alkoxide on a carbon atom bearing a leaving group (in this case, iodide).

Proposed Synthetic Pathway:

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.

| Step | Reactant | Reagent | Product | Mechanism |

| 1 | Pentaerythritol | HBr/Acetic Acid | 2,2-Bis(bromomethyl)propane-1,3-diol | Acid-catalyzed bromination |

| 2 | 2,2-Bis(bromomethyl)propane-1,3-diol | NaH | (3-(Bromomethyl)oxetan-3-yl)methanol | Intramolecular Williamson Ether Synthesis |

| 3 | (3-(Bromomethyl)oxetan-3-yl)methanol | NaI | Oxetane, 3-hydroxymethyl-3-iodomethyl | Finkelstein Reaction |

This proposed pathway illustrates a logical sequence for the synthesis, starting from a readily available precursor and employing standard organic transformations.

Advanced Isolation and Purification Techniques

The purification of oxetane derivatives often requires chromatographic techniques due to the potential for side products and the need for high purity, especially for applications in medicinal chemistry. Column chromatography is a standard method for the purification of these compounds. connectjournals.com

Given the polarity of the hydroxyl group, normal-phase chromatography on silica (B1680970) gel with solvent systems such as ethyl acetate/hexane would be appropriate. Distillation under reduced pressure can also be employed for the purification of intermediates or the final product, provided they are thermally stable. atlantis-press.com Recrystallization is another effective purification method if the compound is a solid. google.com

Despite a comprehensive search of scientific literature and spectroscopic databases, no experimental or theoretical spectroscopic data for the specific chemical compound "Oxetane, 3-hydroxymethyl-3-iodomethyl" could be located.

As a result, the generation of an article with the requested detailed sections on its spectroscopic and advanced structural elucidation is not possible at this time. The strict requirement to focus solely on "Oxetane, 3-hydroxymethyl-3-iodomethyl" and the absence of any available data for this compound in the public domain prevent the creation of the specified content.

Information on related compounds, such as those with different halogen substitutions or additional functional groups, was found but is explicitly excluded by the provided instructions. Further research or computational studies would be necessary to generate the data required to fulfill this request.

Reactivity Profiling and Mechanistic Organic Chemistry of Oxetane, 3 Hydroxymethyl 3 Iodomethyl

Ring-Opening Polymerization (ROP) Pathways

The strained four-membered ring of oxetane (B1205548) derivatives makes them susceptible to ring-opening polymerization (ROP), a process driven by the release of ring strain energy (approximately 107 kJ/mol). radtech.org This reactivity allows for the synthesis of polyethers with various architectures and functionalities. The polymerization can proceed through several mechanistic pathways, primarily cationic and anionic routes, with the specific pathway influencing the polymer's structure and properties.

Cationic ROP Mechanism and Propagation Kinetics

Cationic ring-opening polymerization (CROP) is the most common and efficient method for polymerizing oxetanes. radtech.org The high basicity of the ether oxygen atom facilitates initiation by protic acids or Lewis acids, leading to the formation of a tertiary oxonium ion. radtech.orgrsc.org The polymerization of 3,3-disubstituted oxetanes can be a rapid, exothermic process. researchgate.net

The mechanism typically proceeds via an active chain end (ACE), where the propagating species is a cyclic oxonium ion. proquest.comrsc.org The process involves three main stages:

Initiation: An initiator (e.g., BF₃·OEt₂) reacts with the oxygen atom of the oxetane monomer to form a tertiary oxonium ion.

Propagation: A monomer molecule attacks the α-carbon of the active oxonium ion in an Sₙ2 reaction, leading to ring-opening and chain growth. Computational studies show that the polymerization involves the oxygen atom of an incoming oxetane continuously attacking the carbon atom of the oxetane cation. rsc.org

Termination/Transfer: Chain growth can be terminated by reaction with a nucleophile or through chain transfer reactions, which can sometimes lead to the formation of cyclic oligomers as byproducts. acs.org

The kinetics of CROP can be complex. For some oxetanes, the rate-determining step is the ring-opening of the tertiary oxonium ion, which can be a stable, long-lived intermediate. researchgate.net However, under specific conditions, such as using 1,4-dioxane (B91453) as a solvent, transfer reactions can be suppressed, leading to a controlled and living polymerization. acs.org This controlled process allows for the synthesis of well-defined polyoxetanes with predictable molecular weights (up to 160,000 g/mol ) and narrow molecular weight distributions (Mₙ/Mₙ < 1.3). acs.org

Table 1: Kinetic Features of Cationic ROP of Oxetanes

| Feature | Description | References |

| Mechanism | Active Chain End (ACE) is predominant. | proquest.com, rsc.org |

| Initiators | Lewis acids (e.g., BF₃·OEt₂), protic acids, photo-acid generators. | radtech.org |

| Rate-Limiting Step | Can be the ring-opening of the stable tertiary oxonium ion. | researchgate.net |

| Control | Living/controlled polymerization is achievable under specific conditions. | acs.org |

| Side Reactions | Formation of cyclic oligomers through backbiting. | acs.org |

Anionic ROP Considerations

While less common than CROP, anionic ring-opening polymerization (AROP) is a viable pathway for oxetanes bearing hydroxyl groups, such as 3-hydroxymethyl-3-iodomethyl oxetane. The reaction can be initiated by strong bases. For instance, the anionic polymerization of (3-methyl-3-hydroxymethyl)oxetane and (3-ethyl-3-hydroxymethyl)oxetane has been successfully achieved using a potassium tert-butoxide and 18-crown-6-ether complex as a catalyst. radtech.org Similarly, the AROP of 3,3-bis(hydroxymethyl)oxetane has been reported to produce hyperbranched polymers. acs.org

The mechanism is initiated by the deprotonation of the hydroxymethyl group, forming an alkoxide. This intramolecular alkoxide then attacks one of the α-carbons of the oxetane ring, causing it to open. The newly formed alkoxide at the end of the chain can then react with another monomer, propagating the polymerization.

However, AROP of oxetanes is generally considered less effective than CROP for producing high molecular weight polymers and often results in polymers with broad molecular weight distributions. proquest.com A controlled synthesis of polyoxetane via an anionic mechanism has been demonstrated using a monomer activation approach with a tetraoctylammonium bromide/trialkylaluminum initiating system, yielding polymers with molar masses up to 10,000 g/mol and narrow dispersity (Đ < 1.2). rsc.org

Coordination-Initiated ROP

Coordination-initiated ROP, often referred to as a coordination-insertion mechanism, represents another pathway for polymerizing cyclic monomers. This method typically employs metal-alkoxide initiators (e.g., aluminum, tin, or rare earth metal complexes). diva-portal.orgresearchgate.net The polymerization is thought to proceed via coordination of the monomer to the metal center, followed by insertion of the monomer into the metal-oxygen bond of the initiator. diva-portal.org

While extensively studied for cyclic esters like lactones, its application specifically to functionalized oxetanes is less documented. However, polymerization of 3,3-bis(chloromethyl)oxetane (B146354) using an (iso-C₄H₉)₃Al/H₂O catalytic system has been studied, indicating that organoaluminum compounds can initiate oxetane polymerization. researchgate.net Additionally, silicate (B1173343) gels of rare earth metals like yttrium have been shown to be effective solid acid catalysts for the ROP of unsubstituted oxetane. researchgate.net Organobase catalysts have also been used for the ring-opening copolymerization of oxetanes with cyclic anhydrides, proceeding through nucleophilic attack. acs.org These examples suggest that a coordination-type mechanism is plausible for 3-hydroxymethyl-3-iodomethyl oxetane, although specific kinetic and mechanistic studies are scarce.

Control over Polymer Architectures and Macromolecular Design

The choice of polymerization pathway and reaction conditions allows for significant control over the resulting polymer's architecture.

Linear Polymers: Controlled/living CROP under optimized conditions can produce linear polyethers with well-defined molecular weights and low polydispersity. acs.org

Hyperbranched Polymers: The presence of the hydroxymethyl group in the monomer makes it an AB₂-type monomer (A = hydroxyl group, B₂ = the two reactive C-O bonds in the oxetane ring). This structure is ideal for producing hyperbranched polymers through self-condensing polymerization. Cationic polymerization of monomers like 3-ethyl-3-(hydroxymethyl)oxetane (an analogue of the subject compound) can yield hyperbranched polyethers. proquest.comresearchgate.net The synthesis can be performed using a core molecule, such as 1,1,1-tris(hydroxymethyl)propane, to better control the molar mass and lower the dispersity of the resulting hyperbranched polymer. proquest.com

Functional Polymers: The pendant functional groups of the monomer are retained in the final polymer structure, allowing for post-polymerization modification. For example, polyaddition of bis(oxetane)s with dicarboxylic acids can produce polyesters with pendant primary hydroxyl groups. radtech.org This versatility is crucial for designing materials with specific properties for various applications.

Functional Group Interconversions and Derivatization Strategies

The oxetane ring is relatively stable under a variety of non-acidic reaction conditions, allowing for selective chemical transformations of its substituents. chemrxiv.org The hydroxymethyl and iodomethyl groups on "Oxetane, 3-hydroxymethyl-3-iodomethyl" offer distinct sites for derivatization.

Reactions at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a versatile handle for numerous functional group interconversions (FGI). These transformations can be carried out while preserving the integrity of the strained oxetane ring.

Oxidation: The primary alcohol can be selectively oxidized.

To Aldehydes: Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation under mild conditions that are well-tolerated by the oxetane core. chemrxiv.org

To Carboxylic Acids: More robust oxidation, for instance using TEMPO with a co-oxidant like phenyliodine diacetate (PIDA), can yield the corresponding carboxylic acid. chemrxiv.org However, some strong oxidizing agents like RuO₄ have been reported to cause unexpected cleavage of the oxetane ring in certain substituted systems. acs.org

Esterification and Etherification:

The hydroxyl group can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides.

Williamson ether synthesis, using a base like sodium hydride (NaH) followed by an alkyl halide, can be employed to form ethers. chemrxiv.org

Conversion to Halides and Pseudohalides:

The alcohol can be converted into a better leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base. chemrxiv.org This sulfonate ester can then be displaced by various nucleophiles.

Direct conversion to halides is possible. For instance, reaction with N-iodosuccinimide (NIS) and triphenylphosphine (B44618) (PPh₃) can replace the hydroxyl group with iodine. Visible-light-activated methods using photocatalysts also allow for the conversion of primary alcohols to bromides or iodides with high functional group tolerance. nih.gov

The hydroxyl group can be converted to an azide (B81097) via Mitsunobu conditions or by displacement of a corresponding sulfonate ester with sodium azide. nih.gov

Table 2: Selected Functional Group Interconversions of the Hydroxymethyl Group on an Oxetane Core

| Transformation | Reagent(s) | Product Functional Group | References |

| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) or PCC | -CHO | chemrxiv.org |

| Oxidation to Carboxylic Acid | TEMPO / PIDA | -COOH | chemrxiv.org |

| Mesylation | Mesyl Chloride (MsCl), Et₃N | -CH₂OMs | chemrxiv.org |

| Deoxyfluorination | DAST | -CH₂F | chemrxiv.org |

| Etherification | NaH, Alkyl Halide (R-X) | -CH₂OR | chemrxiv.org |

| Conversion to Iodide | PPh₃, Imidazole, I₂ | -CH₂I | nih.gov |

| Conversion to Azide | NaN₃ (following mesylation) | -CH₂N₃ | nih.gov |

Transformations Involving the Iodomethyl Moiety

The reactivity of Oxetane, 3-hydroxymethyl-3-iodomethyl is significantly influenced by the presence of the iodomethyl group. This moiety serves as a versatile functional handle, primarily for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and polarized, and iodide is an excellent leaving group, making the exocyclic methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles.

These transformations typically proceed while preserving the integrity of the strained oxetane ring, provided that reaction conditions are carefully controlled to avoid acid-catalyzed ring-opening. Common nucleophilic substitution reactions involving the iodomethyl group lead to the formation of diverse derivatives with tailored properties. For instance, the displacement of iodide by azide ions is a key step in the synthesis of energetic polymers. This reaction is often carried out using sodium azide in a polar aprotic solvent.

Other nucleophiles, including amines, thiols, and cyanides, can also be employed to introduce corresponding functional groups. The hydroxyl group present on the molecule may require protection prior to these transformations to prevent side reactions, depending on the nature of the nucleophile and the reaction conditions. The versatility of the iodomethyl group makes this oxetane derivative a valuable building block in the synthesis of more complex molecules, including precursors for polymers and materials with specific functionalities. uni-muenchen.de

The following table summarizes representative transformations of the iodomethyl moiety in analogous 3-halomethyl-3-hydroxymethyloxetanes:

| Nucleophile | Reagent | Product Functional Group | Reference |

| Azide | NaN₃ | Azidomethyl (-CH₂N₃) | uni-muenchen.de |

| Nitrate | AgNO₃ | Nitratomethyl (-CH₂ONO₂) | uni-muenchen.de |

| Amines | RNH₂ | Aminomethyl (-CH₂NHR) | chemrxiv.org |

| Thiols | RSH | Thioether (-CH₂SR) | researchgate.net |

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The mechanistic chemistry of Oxetane, 3-hydroxymethyl-3-iodomethyl is characterized by two primary reaction pathways: nucleophilic reactions at the exocyclic iodomethyl group and electrophilic reactions involving the oxetane ring oxygen.

Nucleophilic Reactions: The principal nucleophilic reaction is the substitution of the iodide on the methyl side chain. This reaction predominantly follows an S_N2 (bimolecular nucleophilic substitution) mechanism . The primary nature of the carbon atom attached to the iodine atom, with minimal steric hindrance, facilitates the backside attack by a nucleophile, leading to the displacement of the iodide ion in a single concerted step. The stability of the oxetane ring, particularly 3,3-disubstituted variants, under neutral or basic conditions ensures that the reaction is highly regioselective for the exocyclic carbon. nih.gov

Electrophilic Reactions: Electrophilic attack typically targets the lone pairs of the oxygen atom within the oxetane ring. The significant ring strain of approximately 25.5 kcal/mol makes the ring susceptible to opening upon activation by electrophiles, such as Lewis or Brønsted acids. beilstein-journals.org The mechanism is initiated by the coordination of the electrophile (e.g., a proton or a Lewis acid) to the oxetane oxygen, forming a highly reactive oxonium ion intermediate. This activation enhances the electrophilicity of the ring carbons. A subsequent nucleophilic attack on one of the ring's methylene carbons leads to the cleavage of a C-O bond and relieves the ring strain.

A prominent example of an electrophilic reaction is the cationic ring-opening polymerization (CROP) . In this process, an initiator generates a cationic species that reacts with the oxetane monomer to form an oxonium ion. This active center then propagates by sequentially attacking other monomer units. The polymerization of 3-hydroxymethyl-substituted oxetanes is well-documented and proceeds via this mechanism to yield hyperbranched polyethers. radtech.orgnih.gov The presence of the hydroxyl group can influence the polymerization process, potentially acting as a chain transfer agent. radtech.org

The stability of the oxetane ring is a critical factor. While generally stable under neutral and basic conditions, acidic environments can readily promote ring-opening. chemrxiv.orgnih.gov This dichotomy in reactivity allows for selective transformations at either the iodomethyl group or the oxetane ring by careful choice of reaction conditions.

Computational and Theoretical Investigations of Oxetane, 3 Hydroxymethyl 3 Iodomethyl

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic structure and energetic properties of molecules. For Oxetane (B1205548), 3-hydroxymethyl-3-iodomethyl, these studies would reveal insights into its stability, reactivity, and molecular orbital interactions.

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density, often visualized through electrostatic potential maps, would highlight the electron-rich and electron-deficient regions of the molecule. The negatively charged oxygen atom of the oxetane ring and the hydroxyl group are expected to be electron-rich, while the carbon atoms bonded to the electronegative iodine and oxygen atoms would be electron-deficient.

Mulliken and Natural Bond Orbital (NBO) charge analyses would provide quantitative measures of the partial atomic charges, offering a more detailed picture of the charge distribution across the molecule. These calculations would likely show a significant partial positive charge on the carbon atom attached to the iodine, making it susceptible to nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties of Oxetane, 3-hydroxymethyl-3-iodomethyl *

| Property | Calculated Value | Unit |

| Total Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for exploring the potential reaction pathways of Oxetane, 3-hydroxymethyl-3-iodomethyl. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

For this compound, several reaction pathways could be of interest. The ring-opening polymerization of the oxetane ring is a characteristic reaction of this class of compounds. nih.gov Computational studies could model both cationic and anionic ring-opening mechanisms to determine the more favorable pathway. These models would elucidate the structural changes that occur during the reaction and the nature of the transition states.

Another area of investigation would be the nucleophilic substitution at the carbon bearing the iodine atom. The reaction with various nucleophiles could be modeled to understand the reaction kinetics and thermodynamics. The calculations would help in predicting the preferred stereochemical outcome of such reactions.

Illustrative Data Table: Calculated Activation Energies for Postulated Reactions *

| Reaction | Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Cationic Ring-Opening | - | Acetonitrile | [Value] |

| Nucleophilic Substitution | OH- | Water | [Value] |

| Nucleophilic Substitution | CN- | DMSO | [Value] |

*Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from computational modeling, as specific studies on Oxetane, 3-hydroxymethyl-3-iodomethyl are not available.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. For Oxetane, 3-hydroxymethyl-3-iodomethyl, the puckered nature of the four-membered oxetane ring and the rotational freedom of the hydroxymethyl and iodomethyl side chains contribute to a complex conformational landscape. acs.org

Molecular mechanics (MM) methods, which use classical force fields, are suitable for rapidly exploring the conformational space. These calculations can identify a set of low-energy conformers. Subsequently, more accurate quantum mechanical methods can be used to refine the geometries and relative energies of these conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations in different environments, such as in the gas phase or in various solvents. These simulations would also shed light on the intramolecular hydrogen bonding possibilities between the hydroxyl group and the oxygen of the oxetane ring.

Illustrative Data Table: Relative Energies of Stable Conformers *

| Conformer | Dihedral Angle (O-C-C-I) | Relative Energy (kcal/mol) | Population (%) |

| 1 | [Angle] | 0.00 | [Value] |

| 2 | [Angle] | [Value] | [Value] |

| 3 | [Angle] | [Value] | [Value] |

*Note: This table presents a hypothetical conformational analysis. The specific dihedral angles, relative energies, and populations would need to be determined through detailed computational studies.

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. For Oxetane, 3-hydroxymethyl-3-iodomethyl, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the functional groups present, such as the O-H stretch of the hydroxyl group, the C-O-C stretching of the oxetane ring, and the C-I stretch.

Illustrative Data Table: Predicted Spectroscopic Data *

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (CH₂OH) | [Value] ppm |

| ¹³C NMR | Chemical Shift (C-I) | [Value] ppm |

| IR | Vibrational Frequency (O-H stretch) | [Value] cm⁻¹ |

| IR | Vibrational Frequency (C-O-C stretch) | [Value] cm⁻¹ |

*Note: The predicted spectroscopic values are illustrative and would be refined by specific computational models.

Structure-Reactivity Relationships from First Principles

By systematically modifying the structure of Oxetane, 3-hydroxymethyl-3-iodomethyl in silico, it is possible to establish structure-reactivity relationships from first principles. For instance, the effect of substituting the iodo group with other halogens (fluoro, chloro, bromo) on the reactivity of the molecule could be investigated.

Computational studies can quantify how changes in the electronic properties, such as the HOMO-LUMO gap and atomic charges, correlate with the activation energies of key reactions. This approach allows for the rational design of new molecules with tailored reactivity. For example, by understanding how substituents on the oxetane ring influence its ring-opening propensity, one could design monomers for polymers with specific properties. These computational insights are crucial in the field of medicinal chemistry, where oxetanes are recognized as valuable scaffolds. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Synthesis of Functional Polyethers via ROP of Oxetane (B1205548), 3-hydroxymethyl-3-iodomethyl

The strained four-membered ring of the oxetane moiety is susceptible to both cationic and anionic ring-opening polymerization, which allows for the formation of polyethers with pendant hydroxymethyl and iodomethyl groups. The general polymerization mechanisms for similar hydroxymethyl-substituted oxetanes are well-documented, typically proceeding via an active chain end or an activated monomer mechanism.

The homopolymerization of 3-hydroxymethyl-3-iodomethyloxetane would yield a linear polyether with regularly spaced hydroxymethyl and iodomethyl functional groups. Cationic ROP, often initiated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), is a common method for polymerizing oxetane derivatives. The hydroxyl group on the monomer can also participate in the polymerization process, potentially leading to branched or hyperbranched structures, a phenomenon observed with similar monomers like 3-ethyl-3-(hydroxymethyl)oxetane.

Copolymerization of 3-hydroxymethyl-3-iodomethyloxetane with other cyclic ethers or vinyl monomers would enable the synthesis of copolymers with tailored properties. For instance, copolymerization with ethylene (B1197577) oxide or propylene (B89431) oxide could be used to adjust the hydrophilicity and glass transition temperature of the resulting material. The reactivity ratios of the comonomers would be a critical factor in determining the final polymer microstructure, which could range from random to alternating or block-like, depending on the polymerization conditions and the monomers chosen.

The dual functionality of 3-hydroxymethyl-3-iodomethyloxetane provides multiple pathways for the synthesis of graft and block copolymers.

Graft Copolymers:

"Grafting-from" method: A polymer backbone containing initiator sites can be used to initiate the ROP of 3-hydroxymethyl-3-iodomethyloxetane, resulting in grafted polyether chains.

"Grafting-to" method: The pendant iodomethyl groups on a pre-formed poly(3-hydroxymethyl-3-iodomethyloxetane) chain can serve as reactive sites for the attachment of other polymer chains.

"Grafting-through" (Macromonomer method): The oxetane monomer could be functionalized with a polymerizable group (e.g., a methacrylate (B99206) or styryl group) to create a macromonomer, which can then be copolymerized with other monomers to form a graft copolymer.

Block Copolymers: Living/controlled polymerization techniques are essential for the synthesis of well-defined block copolymers. If the ROP of 3-hydroxymethyl-3-iodomethyloxetane can be controlled, sequential monomer addition can be employed to create block copolymers. For example, a living polymerization of another monomer could be initiated, followed by the addition of the oxetane monomer to grow the second block.

Post-Polymerization Modification for Tunable Material Properties

The real potential of poly(3-hydroxymethyl-3-iodomethyloxetane) lies in the versatility of its pendant functional groups for post-polymerization modification. The iodomethyl group is a particularly reactive handle for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities.

The following table summarizes potential post-polymerization modification reactions:

| Reagent/Reaction Type | Functional Group Introduced | Potential Property Change |

| Azide (B81097) (e.g., NaN₃) | Azide (-N₃) | Enables "click" chemistry reactions (e.g., CuAAC) for further functionalization. |

| Amines (R-NH₂) | Secondary/Tertiary Amines | Alters polarity, basicity, and potential for quaternization. |

| Thiols (R-SH) | Thioethers (-S-R) | Can introduce crosslinking sites or alter refractive index. |

| Carboxylates (R-COO⁻) | Ester linkages | Can be used to attach a wide variety of side chains. |

| Suzuki Coupling | Aryl/Vinyl groups | Introduces aromatic or unsaturated moieties, affecting thermal and optical properties. |

These modifications can be used to fine-tune properties such as solubility, thermal stability, refractive index, and chemical resistance, making the resulting polymers suitable for a wide array of applications.

Role in the Design of High-Performance Polymers

The introduction of iodine into the polymer structure can significantly enhance certain material properties. The high atomic number of iodine can lead to polymers with a high refractive index, which are desirable for optical applications such as coatings for lenses and optical fibers. Furthermore, the carbon-iodine bond can impart a degree of flame retardancy to the material.

By carefully selecting the comonomers and post-polymerization modifications, it is possible to design high-performance polymers based on 3-hydroxymethyl-3-iodomethyloxetane with a unique combination of properties, including thermal stability, chemical resistance, and specific optical or electronic characteristics.

Exploration in Polymer Networks and Composites

The pendant hydroxyl and iodomethyl groups on poly(3-hydroxymethyl-3-iodomethyloxetane) are ideal for the formation of crosslinked polymer networks. The hydroxyl groups can participate in crosslinking reactions with, for example, diisocyanates to form polyurethanes, or with epoxides. The iodomethyl groups can be used for nucleophilic substitution reactions with multifunctional crosslinkers. The ability to form covalent crosslinks can significantly improve the mechanical properties, thermal stability, and solvent resistance of the material.

In the context of composites, the functional groups on the polymer can be used to improve the interfacial adhesion between the polymer matrix and reinforcing fillers (e.g., silica (B1680970), carbon nanotubes, or glass fibers). This enhanced adhesion is crucial for translating the properties of the filler into improved performance of the composite material.

Oxetane, 3 Hydroxymethyl 3 Iodomethyl As a Strategic Synthon in Complex Organic Synthesis

Application in the Construction of Diverse Heterocyclic Systems

The distinct reactivity of the hydroxyl and iodomethyl groups makes Oxetane (B1205548), 3-hydroxymethyl-3-iodomethyl an ideal precursor for the synthesis of a wide array of heterocyclic structures, particularly spirocyclic systems where the oxetane core is fused to another ring. The primary strategy involves intramolecular cyclization, leveraging the proximity of the two functional groups.

A common application is the synthesis of larger oxygen-containing heterocycles through intramolecular Williamson etherification. In this approach, the hydroxyl group is deprotonated with a base to form an alkoxide, which then displaces the iodide intramolecularly. This strategy has been successfully employed to create fused bicyclic systems and spiro-ethers. For instance, the bromo-analog, (3-(bromomethyl)oxetan-3-yl)methanol, is a well-established precursor for these transformations. connectjournals.com The reaction of this precursor with a strong base like sodium hydride facilitates C-O bond formation, leading to the construction of strained polycyclic ethers. acs.org

This synthon is also instrumental in building nitrogen- and sulfur-containing heterocycles. By first reacting the hydroxyl group with a bifunctional linker or by converting it into a different nucleophile (e.g., an amine or thiol), subsequent intramolecular cyclization onto the iodomethyl group can afford a variety of spiro-heterocycles. Similarly, external nucleophiles can be used to first displace the iodide, followed by a reaction involving the hydroxyl group to complete the heterocyclic ring formation. These methods provide access to valuable scaffolds for drug discovery. rsc.org

The following table summarizes representative examples of heterocyclic systems synthesized from precursors like 3-(halomethyl)-3-(hydroxymethyl)oxetane.

| Precursor/Synthon | Reaction Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| (3-(Bromomethyl)oxetan-3-yl)methanol | Intramolecular Williamson Etherification | 2,5-Dioxaspiro[3.4]octane | Formation of a spirocyclic ether system by intramolecular C-O bond formation. |

| 3-(Aminomethyl)-3-(hydroxymethyl)oxetane (derived from the iodo-precursor) | Intramolecular Cyclization | 2-Oxa-6-azaspiro[3.4]octane | Construction of a spirocyclic piperidine (B6355638) analog. |

| Reaction with thiourea (B124793) followed by cyclization | Intermolecular/Intramolecular Sequence | Spiro-oxetanethiazolidine derivatives | Incorporation of sulfur into the newly formed heterocyclic ring. |

Asymmetric Synthesis Approaches Utilizing Oxetane, 3-hydroxymethyl-3-iodomethyl

While Oxetane, 3-hydroxymethyl-3-iodomethyl is an achiral molecule, it serves as a valuable building block in asymmetric synthesis to generate chiral, enantioenriched products. The strategies to achieve this typically involve its reaction with a chiral substrate, the use of a chiral catalyst to control the stereochemical outcome of a reaction, or the desymmetrization of a prochiral intermediate derived from the synthon.

One significant area of research is the catalytic asymmetric ring-opening of prochiral oxetanes. rsc.org Although this involves the cleavage of the oxetane ring itself, related principles can be applied. More pertinent to the use of the title compound as a building block is its reaction with chiral molecules. For example, the hydroxyl group can be acylated with a chiral carboxylic acid or an enzyme-mediated process to form a diastereomeric mixture of esters, which can then be separated. Subsequent transformations of the separated diastereomers allow for the synthesis of enantiopure compounds where the oxetane unit is appended to a chiral scaffold.

A more advanced approach involves the use of chiral catalysts to control reactions at the functional groups. For instance, a chiral Lewis acid or a hydrogen-bond donor catalyst could coordinate to the hydroxyl group, directing the approach of a nucleophile to a prochiral center elsewhere in the molecule. thieme-connect.com Alternatively, a transition metal-catalyzed cross-coupling reaction at the C-I bond, guided by a chiral ligand, could be used to form a new stereocenter. While specific examples utilizing 3-hydroxymethyl-3-iodomethyl oxetane are not extensively documented, the principles have been demonstrated with similar building blocks.

The table below outlines conceptual asymmetric approaches where this synthon could be employed.

| Asymmetric Strategy | Description | Potential Chiral Product |

|---|---|---|

| Reaction with Chiral Auxiliary | The oxetane's hydroxyl group is reacted with a chiral auxiliary. The resulting diastereomers are separated and the auxiliary is later removed. | Enantiopure alcohols or amines derived from subsequent modification. |

| Catalytic Asymmetric Acylation | Kinetic resolution of a racemic intermediate derived from the oxetane synthon using a chiral acylation catalyst. | Enantioenriched esters and the corresponding unreacted alcohol. |

| Catalyst-Controlled Cross-Coupling | A palladium or copper catalyst with a chiral ligand is used to couple the iodomethyl group with a prochiral nucleophile. | Molecules with a newly formed quaternary stereocenter adjacent to the oxetane. |

Multi-Component Reactions and Cascade Processes

The dual functionality of Oxetane, 3-hydroxymethyl-3-iodomethyl makes it an excellent candidate for multi-component reactions (MCRs) and cascade processes, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single pot.

Cascade reactions often begin with a reaction at one of the functional groups, which triggers a sequence of intramolecular events. A prominent example is a cascade involving the ring-opening of the strained oxetane. rsc.orgacs.org For example, an external nucleophile can attack the iodomethyl group, and the resulting intermediate can be designed to undergo an intramolecular cyclization that is coupled with the opening of the oxetane ring. Such processes can lead to the formation of larger, functionalized heterocycles like tetrahydrofurans or tetrahydropyrans, decorated with the remnants of the oxetane ring. nih.gov A reported cascade reaction involves an azide-alkyne cycloaddition followed by an oxetane ring-opening to construct triazole-fused piperazin-2-ones. rsc.org

In a different approach, a catalyst can mediate the intramolecular ring-opening of 3-amido oxetanes to form 2-oxazolines, which are valuable natural product scaffolds. nih.govrsc.org An intermediate like Oxetane, 3-hydroxymethyl-3-iodomethyl could be converted to the necessary 3-amido precursor in one step, setting the stage for such a cascade. These elegant sequences avoid lengthy purification of intermediates and often proceed with high atom economy and stereocontrol.

The following table details examples of cascade processes involving functionalized oxetanes.

| Reaction Type | Initiating Step | Cascade Sequence | Final Product Class |

|---|---|---|---|

| Ring-Opening Cyclization | Nucleophilic substitution of iodide | The resulting intermediate's nucleophilic moiety attacks a Lewis-acid activated oxetane ring. | Substituted Tetrahydrofurans |

| Cyclization/Ring-Opening | Amide formation at the hydroxyl group | Acid-catalyzed intramolecular attack of the amide oxygen onto the oxetane ring, causing cleavage and cyclization. nih.gov | Hydroxymethyl-substituted Oxazolines nih.gov |

| Azide-Alkyne Cycloaddition/Ring-Opening | Click reaction | Intramolecular attack of the newly formed triazole nitrogen onto the oxetane ring. rsc.org | Triazole-fused Diazepinones rsc.org |

Development of Novel Reagents and Intermediates

Beyond its direct use in constructing complex skeletons, Oxetane, 3-hydroxymethyl-3-iodomethyl can be readily converted into a variety of other useful reagents and synthetic intermediates. These second-generation building blocks further expand the synthetic utility of the oxetane core.

The highly reactive carbon-iodine bond is a key site for modification. For example, it can undergo Finkelstein reaction to yield other halides or be substituted by a wide range of nucleophiles like azides, cyanides, or thiolates. Furthermore, the iodomethyl group can be used to generate organometallic reagents. For instance, conversion to an organozinc or organocuprate species would turn the electrophilic carbon into a nucleophilic one, enabling its participation in cross-coupling reactions to form new carbon-carbon bonds.

Simultaneously, the hydroxyl group can be transformed to grant different reactivity. Oxidation with reagents like Dess-Martin periodinane can yield the corresponding aldehyde, 3-formyl-3-iodomethyloxetane, a bifunctional intermediate ready for reductive amination or Wittig-type reactions. chemrxiv.org Further oxidation would provide the carboxylic acid. Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, creating a precursor for double substitution reactions.

These transformations are summarized in the table below.

| Functional Group Modified | Transformation | Reagent(s) | New Intermediate | Synthetic Application |

|---|---|---|---|---|

| -CH₂I | Nucleophilic Substitution | NaN₃ | 3-Azidomethyl-3-hydroxymethyloxetane | Click chemistry, reduction to amine |

| -CH₂I | Organometallic Formation | Zn, I₂ | (3-(Hydroxymethyl)oxetan-3-yl)methylzinc iodide | Negishi cross-coupling reactions |

| -CH₂OH | Oxidation | Dess-Martin Periodinane (DMP) | 3-Formyl-3-iodomethyloxetane | Wittig reactions, reductive amination |

| -CH₂OH | Sulfonylation | TsCl, Pyridine | 3-Iodomethyl-3-(tosyloxymethyl)oxetane | Sequential nucleophilic substitution |

Emerging Research Frontiers and Future Prospects for Oxetane, 3 Hydroxymethyl 3 Iodomethyl

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of functionalized oxetanes is an area of active research, with a growing emphasis on sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. For a molecule like 3-hydroxymethyl-3-iodomethyl oxetane (B1205548), several modern synthetic strategies can be envisioned that offer improvements over traditional methods.

Traditional synthesis of the oxetane ring often relies on intramolecular Williamson etherification, which can involve harsh conditions and the use of toxic reagents. wikipedia.org However, significant strides have been made to render this and other synthetic routes more environmentally benign. Key green approaches applicable to the synthesis of this monomer include biocatalysis, photochemical reactions, and the optimization of established methods. repec.orgnih.gov

Biocatalysis: A promising green route involves the use of enzymes. For instance, halohydrin dehalogenases have been engineered to facilitate the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.net This biocatalytic platform demonstrates high efficiency and excellent enantioselectivity under mild, aqueous conditions, representing a significant advancement in sustainable chemistry. nih.govresearchgate.net Such an approach could provide a scalable and environmentally friendly pathway to chiral derivatives of the target oxetane.

Photochemical Synthesis: Light-induced reactions offer another green alternative, as they often proceed under catalyst-free conditions at ambient temperature. rsc.orgresearchgate.net The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene, is a classic method for forming oxetane rings and is noted for its high atom economy. nih.govresearchgate.net More recent developments include visible-light-mediated protocols and photochemical ring contractions that deliver highly functionalized oxetanes with operational simplicity and excellent functional-group tolerance. rsc.orgbeilstein-journals.org

Improved Conventional Methods: Even established reactions like the Williamson ether synthesis are being adapted to align with green chemistry principles. Modern modifications include the use of microwave irradiation to drastically reduce reaction times, the application of phase-transfer catalysts to improve efficiency, and the use of safer, more sustainable reaction media like ionic liquids or even water with the aid of surfactants. wikipedia.orgnumberanalytics.comresearchgate.net Furthermore, high-temperature catalytic methods are being developed to allow the use of weaker, less hazardous alkylating agents, which is particularly relevant for industrial-scale synthesis. acs.org

| Synthetic Strategy | Key Advantages (Green Chemistry Perspective) | Potential Challenges | Relevant Catalyst/Conditions |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, mild aqueous conditions, biodegradable catalyst. nih.govresearchgate.net | Substrate specificity, enzyme stability and cost. | Engineered Halohydrin Dehalogenase. repec.org |

| Photochemical Routes (e.g., Paternò–Büchi) | High atom economy, catalyst-free potential, use of light as a "reagent". nih.govrsc.org | Control of selectivity, requirement for specialized equipment. | UV or visible light irradiation. rsc.orgbeilstein-journals.org |

| Modified Williamson Etherification | Reduced reaction times (microwave), lower catalyst loading, use of non-toxic solvents. wikipedia.orgnumberanalytics.com | Potential for side reactions, salt waste generation. | Phase-transfer catalysts, microwave heating, aqueous media. numberanalytics.comresearchgate.net |

| Alcohol C–H Functionalization | Avoids pre-functionalization of substrates, occurs under mild conditions. beilstein-journals.orgnih.gov | Catalyst cost and sensitivity, substrate scope. | Photoredox catalysis. thieme-connect.com |

Integration into Responsive and Smart Materials

The bifunctional side chains of 3-hydroxymethyl-3-iodomethyl oxetane make its derived polymers exceptionally well-suited for integration into responsive or "smart" materials. These materials can change their physical or chemical properties in response to external stimuli such as temperature, light, or chemical environment.

The iodomethyl group provides a versatile handle for creating stimuli-responsive systems. The carbon-iodine bond can be cleaved under specific conditions, allowing for the release of iodine or serving as a site for further chemical modification. Polymers containing iodine have been explored for a range of applications, including broad-spectrum antimicrobial materials where the polymer-iodine complex acts as a reservoir for the controlled release of biocidal iodine. asm.orgresearchgate.net Furthermore, the development of swellable conjugated microporous polymers for "smart" iodine capture suggests that polymers derived from this monomer could exhibit thermal-responsive behavior, potentially capturing or releasing guest molecules in response to temperature changes. acs.org Coordination polymers incorporating copper-iodine chains have also been shown to exhibit thermochromic (color change with temperature) properties, a feature that could potentially be integrated into materials derived from this monomer. mdpi.com

Simultaneously, the hydroxymethyl group imparts hydrophilicity and provides a reactive site for post-polymerization modification. This hydroxyl functionality can be used to graft other chemical moieties onto the polymer backbone, introducing secondary responsive characteristics. For example, pH-responsive groups could be attached, or the hydroxyl groups themselves could participate in hydrogen bonding networks that are sensitive to solvent polarity or temperature, leading to tunable swelling or solubility behavior.

| Stimulus | Responsible Functional Group | Potential Responsive Behavior | Application Area |

|---|---|---|---|

| Temperature | Iodomethyl Group / Polymer Backbone | Thermochromism, controlled guest release. acs.orgmdpi.com | Sensors, smart coatings. |

| Biological Contact | Iodomethyl Group | Antimicrobial activity via iodine release. asm.org | Medical devices, self-disinfecting surfaces. |

| Light (UV) | Iodomethyl Group | Cleavage of C-I bond for controlled release or network degradation. | Drug delivery, photolithography. |

| pH / Solvent | Hydroxymethyl Group (or derivatives) | Tunable swelling, solubility changes, hydrogel formation. | Biosensors, drug delivery, soft robotics. |

Advanced Characterization Methodologies for Polymer Microstructure

Elucidating the complex, hyperbranched microstructure of polymers derived from the ring-opening polymerization of 3-hydroxymethyl-3-iodomethyl oxetane requires sophisticated analytical techniques. mdpi.com Understanding the degree of branching, molecular weight distribution, and end-group fidelity is critical as these parameters directly influence the material's macroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for polymer analysis. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the polymer's chemical structure and the successful incorporation of the monomer. numberanalytics.com More advanced, two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for resolving complex overlapping signals and establishing connectivity between different atoms, which helps in determining the sequence of monomer units and identifying branch points within the polymer architecture. numberanalytics.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is exceptionally powerful for characterizing complex polymers. Unlike methods that measure average properties, MALDI-TOF can resolve individual oligomer chains, providing a detailed picture of the molecular weight distribution. sigmaaldrich.com This allows for the precise determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). Crucially, its high resolution enables the identification of the chemical structures of the end groups on the polymer chains, confirming how polymerization was initiated and terminated and revealing the presence of any side reactions, such as cyclization. capes.gov.brcore.ac.uk

| Technique | Primary Information Obtained | Importance for Polymer Microstructure |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Chemical structure, monomer conversion, tacticity. numberanalytics.com | Confirms successful polymerization and basic structural integrity. |

| 2D NMR (COSY, HSQC) | Connectivity of atoms, monomer sequence, branch points. numberanalytics.com | Elucidates the complex architecture of hyperbranched polymers. |

| MALDI-TOF MS | Absolute molecular weight distribution (Mn, Mw, Đ), end-group analysis, detection of cyclic species. sigmaaldrich.com | Provides detailed information on polymer chain composition and topology. |

| Size Exclusion Chromatography (SEC) | Relative molecular weight distribution. | Offers a rapid assessment of molecular weight and dispersity. |

Theoretical Predictions Guiding Experimental Design

Computational chemistry provides powerful tools for predicting the properties of new monomers and polymers, thereby guiding experimental efforts and accelerating the design of new materials. By modeling "Oxetane, 3-hydroxymethyl-3-iodomethyl" and its polymerization, researchers can screen for desired properties before committing to lab-intensive synthesis.

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms. For oxetane systems, DFT can elucidate the mechanism of cationic ring-opening polymerization by calculating the geometries and energies of reactants, transition states, intermediates, and products. rsc.orgsemanticscholar.org This provides insight into the reaction kinetics, such as activation energies, helping to select optimal catalysts and reaction conditions. rsc.org DFT can also be used to calculate fundamental properties of the monomer itself, such as its heat of formation and ring strain energy, which are crucial for predicting its reactivity and the energetic properties of the resulting polymer. nih.gov

Molecular Dynamics (MD) Simulations: While DFT focuses on specific reaction steps, MD simulations are used to predict the bulk properties of the final polymer. rsc.org By simulating an ensemble of polymer chains, MD can calculate key material properties such as density, glass transition temperature (Tg), and mechanical characteristics like elastic moduli. nih.govrsc.org This structure-property relationship allows researchers to computationally screen how modifications to the monomer's side chains—such as the iodomethyl and hydroxymethyl groups—will affect the flexibility, thermal stability, and mechanical strength of the final material. rsc.orgnih.gov This predictive capability is invaluable for tailoring polymers for specific applications, whether for energetic materials or flexible smart coatings.

| Computational Method | Predicted Parameter | Impact on Experimental Design |

|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways, activation energies, heats of formation, ring strain energy. rsc.orgnih.gov | Guides catalyst selection, optimization of reaction conditions, and prediction of monomer reactivity. |

| Molecular Dynamics (MD) | Glass transition temperature (Tg), density, mechanical moduli, polymer chain conformation. rsc.orgrsc.org | Predicts bulk material properties, enabling the design of polymers with targeted thermal and mechanical performance. |

| Hartree-Fock / GIAO Method | NMR chemical shifts and coupling constants. uncw.edu | Aids in the interpretation of complex experimental NMR spectra for structural verification. |

| Quantum Mechanics / Isodesmic Reactions | Enthalpy of formation (EOF) of the polymer. nih.govrsc.org | Crucial for screening potential high-energy polymer binders. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-hydroxymethyl oxetane derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 3-hydroxymethyloxetane (e.g., compound 53 ) is achieved via Corey’s method, starting from 2,2-bishydroxymethyl-1-propanol (52 ) using diethyl carbonate (50% excess) and catalytic KOH in ethanol under reflux. This yields 90% product after distillation . For iodomethyl derivatives, analogous halogenation strategies (e.g., Appel or Corey-Fuchs reactions) may apply, though these reactions require optimization of stoichiometry and solvent polarity to avoid ring-opening side reactions. Key parameters include temperature control (80–100°C) and inert atmosphere to stabilize intermediates .

Q. How can researchers confirm the structural integrity of 3-hydroxymethyl-3-iodomethyl oxetane using analytical techniques?

- Methodological Answer :

- 1H-NMR : Characteristic oxetane ring protons appear as distinct multiplets (δ 4.2–4.8 ppm), while hydroxymethyl (-CH2OH) and iodomethyl (-CH2I) groups show deshielded signals (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of the iodomethyl substituent.

- IR Spectroscopy : Absence of carbonyl peaks (1700–1750 cm⁻¹) rules out unintended oxidation .

Q. What safety protocols are critical when handling iodomethyl-substituted oxetanes?

- Methodological Answer :

- Alkylation Risk : Under acidic conditions, oxetanes may act as alkylating agents. Use pH-neutral buffers and avoid proton donors (e.g., strong acids) during reactions .

- Personal Protective Equipment (PPE) : Impermeable nitrile gloves, sealed goggles, and fume hoods are mandatory due to potential iodine vapor release .

- Waste Disposal : Iodinated byproducts require segregation and disposal via halogen-specific protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can copolymerization strategies enhance the material properties of iodomethyl-oxetane derivatives?

- Methodological Answer : Statistical copolymers of azidomethyl- or nitratomethyl-substituted oxetanes (e.g., 3-azidomethyl-3-methyloxetane) are synthesized using triisobutylaluminum/water catalysts (1:0.8 molar ratio). Small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) reveal amorphous-crystalline phase separation, which improves thermal stability (Tg ~50–80°C) and elasticity. Adjust monomer feed ratios (e.g., 70:30 azidomethyl:iodomethyl) to tailor copolymer morphology .

Q. What experimental approaches validate oxetane ethers as ester isosteres in drug design?

- Methodological Answer :

- Synthetic Replacement : Replace ester groups in lead compounds with oxetane ethers via Brønsted acid-catalyzed alkylation (e.g., triflimidic acid in MeCN, 10 mol% catalyst loading). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) .

- Stability Testing : Compare hydrolysis rates of oxetane ethers vs. esters under physiological pH (7.4) and acidic (pH 2.0) conditions. Oxetane ethers show <5% degradation over 24 hours at pH 7.4, unlike esters (>90% hydrolysis) .

Q. How can contradictory reports on oxetane toxicity be resolved in preclinical studies?

- Methodological Answer :

- In Vitro Alkylation Assays : Use 4-(p-nitrobenzyl)pyridine (NBP) to test alkylation potential. Oxetanes exhibit negligible reactivity at pH 7.4 but significant activity at pH 4.0, explaining conflicting carcinogenicity data from acidic in vivo models .

- Genotoxicity Screening : Ames tests (TA98 and TA100 strains) confirm non-mutagenicity, while comet assays assess DNA damage in human hepatocytes. Negative results align with recent safety profiles .

Q. What mechanistic insights explain the selectivity of Brønsted vs. Lewis acids in oxetane ether formation?

- Methodological Answer : Brønsted acids (e.g., triflimidic acid) generate stable oxetane carbocations via protonation of the hydroxyl group, favoring SN1 pathways. Lewis acids (e.g., FeCl3) promote competing ring-opening or polymerization. Kinetic studies (Eyring plots) reveal ΔG‡ values 5–10 kcal/mol lower for Brønsted acid pathways, justifying their selectivity for ether formation .

Q. How do oxetane rings influence structure-activity relationships (SAR) in kinase inhibitors?

- Methodological Answer :

- Conformational Rigidity : X-ray crystallography of oxetane-containing inhibitors (e.g., analogs of Taxol’s oxetane ring) shows hydrogen bonding with threonine residues in kinase active sites (e.g., CDK2).

- Solubility Enhancement : LogP reductions (ΔlogP ~0.5–1.0) compared to gem-dimethyl groups improve aqueous solubility without compromising membrane permeability .

Q. What strategies enable enantioselective synthesis of functionalized oxetanes for fragment-based drug discovery?

- Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP) induce asymmetric O–H insertion reactions of diazo compounds with oxetanol derivatives (80–95% ee). Subsequent cyclization via photoinduced C–C bond formation yields 2,2-disubstituted oxetanes. Screen solvents (e.g., DCM vs. toluene) and light sources (UV vs. blue LED) to optimize enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.